

AKP-11 oral administration protocol for immunomodulation

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Compound of Interest

Compound Name: AKP-11

Cat. No.: B560679

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Application Notes: AKP-11 for Oral Immunomodulation

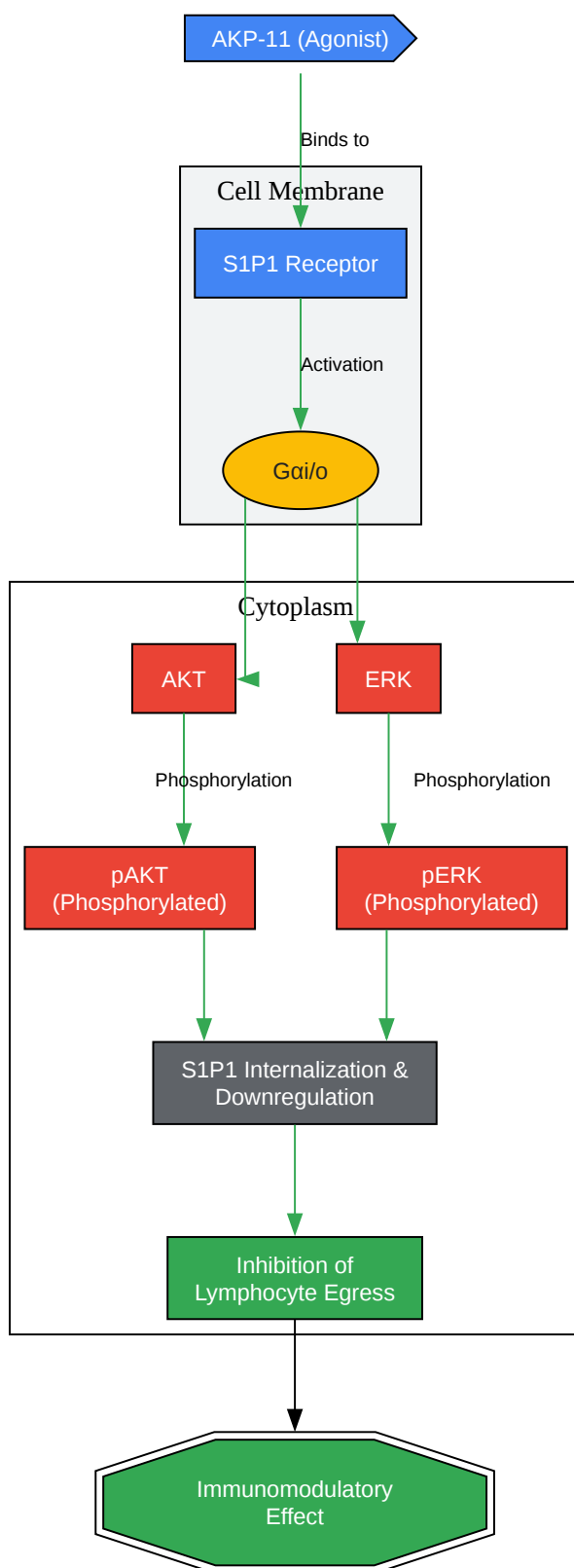
Introduction

AKP-11 is a novel, next-generation small molecule agonist of the Sphingosine-1-phosphate receptor 1 (S1P1).^[1] As a direct agonist, **AKP-11** modulates the immune system primarily by promoting the internalization of S1P1 receptors on lymphocytes.^{[1][2]} This process inhibits the egress of lymphocytes from lymphoid organs, leading to a reduction of circulating lymphocytes and thereby attenuating the inflammatory response in autoimmune disease models.^[1] Preclinical studies have demonstrated its efficacy in the Experimental Autoimmune Encephalomyelitis (EAE) rat model of multiple sclerosis, where oral administration of **AKP-11** was as effective as the established therapy FTY720 (Fingolimod) in reducing disease severity.^[1] Notably, **AKP-11** exhibits a more favorable safety profile, causing a milder and more rapidly reversible lymphopenia and having undetectable effects on heart rate (bradycardia), a known side effect of FTY720.^{[1][2]} These characteristics make **AKP-11** a promising candidate for the oral treatment of autoimmune disorders such as multiple sclerosis, psoriasis, and ulcerative colitis.^[3]

Mechanism of Action: S1P1 Signaling

AKP-11 functions as a selective S1P1 receptor agonist. Upon binding, it activates G-protein coupled signaling pathways, primarily through the G α i/o subunit.^{[3][4]} This activation leads to

the downstream phosphorylation and activation of protein kinase B (AKT) and extracellular signal-regulated kinases (ERK).^{[2][4]} This signaling cascade ultimately results in the internalization and downregulation of the S1P1 receptor on the lymphocyte surface.^[1] The loss of surface S1P1 prevents lymphocytes from responding to the natural S1P gradient that guides their exit from lymph nodes, effectively trapping them and reducing their numbers in peripheral circulation. This sequestration of lymphocytes, particularly auto-reactive T cells, prevents their infiltration into the central nervous system (CNS) or other target tissues, thereby mitigating inflammation and autoimmune pathology.

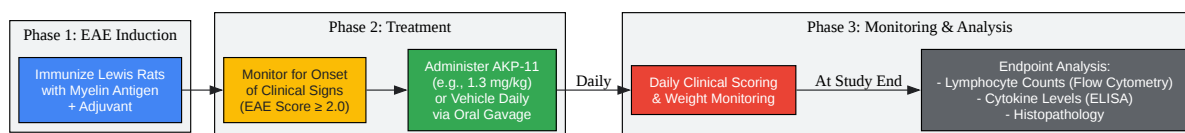


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AKP-11 mediated S1P1 signaling pathway.

Protocols for In Vivo Evaluation of AKP-11

The following protocols are based on methodologies reported for the preclinical evaluation of **AKP-11** in a rat model of Experimental Autoimmune Encephalomyelitis (EAE), a standard model for multiple sclerosis.



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